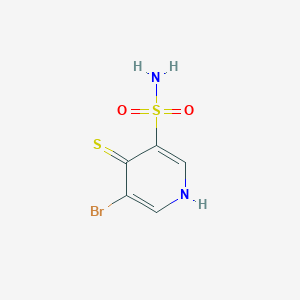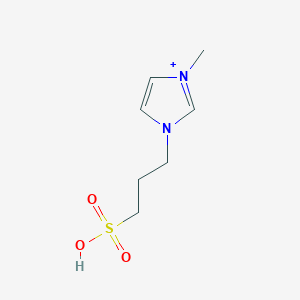![molecular formula C4H3Cl2F3OS B11824568 [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:
CF3CH2Cl+CH3COCl→CF3CH2SCOCl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding acid and hydrochloric acid.
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted products such as amides, esters, or thioesters.
Hydrolysis: Formation of the corresponding acid and hydrochloric acid.
Oxidation: Formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is used in various scientific research applications, including:
Proteomics: Used as a reagent for the modification of proteins and peptides.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride involves its reactivity with nucleophiles. The compound’s acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The thiol group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acetylating agent without the trifluoroethyl and thio groups.
Trifluoroacetic Anhydride (C4F6O3): Another trifluoromethyl-containing acetylating agent.
Thioacetic Acid (CH3COSH): Contains a thiol group but lacks the trifluoroethyl and acetyl chloride functionalities.
Uniqueness
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is unique due to the presence of both the trifluoroethyl and thio groups, which impart distinct reactivity and properties. The trifluoroethyl group enhances the compound’s electrophilicity, while the thio group provides additional reactivity in redox and nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C4H3Cl2F3OS |
|---|---|
Peso molecular |
227.03 g/mol |
Nombre IUPAC |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride |
InChI |
InChI=1S/C4H3Cl2F3OS/c5-2(10)1-11-3(6)4(7,8)9/h3H,1H2 |
Clave InChI |
GZUKOCXFGXRNJZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)Cl)SC(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)



![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)

![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)

